molecular formula C8H7F2N3O B15246633 6-(Difluoromethoxy)-1H-benzo[d]imidazol-2-amine

6-(Difluoromethoxy)-1H-benzo[d]imidazol-2-amine

Katalognummer: B15246633
Molekulargewicht: 199.16 g/mol
InChI-Schlüssel: QZSVNVCNUNACSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Difluoromethoxy)-1H-benzo[d]imidazol-2-amine is a fluorinated benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds that are widely recognized for their biological and pharmacological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction where a suitable benzimidazole precursor is reacted with a difluoromethylating agent under basic conditions . For example, the reaction of 2-amino-1H-benzimidazole with difluoromethyl ether in the presence of a base like potassium carbonate can yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of catalysts and solvents that are recyclable and environmentally friendly can be employed to make the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

6-(Difluoromethoxy)-1H-benzo[d]imidazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Wissenschaftliche Forschungsanwendungen

6-(Difluoromethoxy)-1H-benzo[d]imidazol-2-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, including as an anti-cancer agent and in the treatment of infectious diseases.

    Industry: The compound is used in the development of agrochemicals and materials science.

Wirkmechanismus

The mechanism of action of 6-(Difluoromethoxy)-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The difluoromethoxy group enhances the compound’s binding affinity and selectivity for these targets. Additionally, the compound can modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential anti-cancer agent .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-(Trifluoromethoxy)-1H-benzo[d]imidazol-2-amine
  • 6-(Methoxy)-1H-benzo[d]imidazol-2-amine
  • 6-(Chloromethoxy)-1H-benzo[d]imidazol-2-amine

Uniqueness

6-(Difluoromethoxy)-1H-benzo[d]imidazol-2-amine is unique due to the presence of the difluoromethoxy group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it more effective in crossing biological membranes and reaching its molecular targets compared to its non-fluorinated or differently fluorinated analogs .

Eigenschaften

Molekularformel

C8H7F2N3O

Molekulargewicht

199.16 g/mol

IUPAC-Name

6-(difluoromethoxy)-1H-benzimidazol-2-amine

InChI

InChI=1S/C8H7F2N3O/c9-7(10)14-4-1-2-5-6(3-4)13-8(11)12-5/h1-3,7H,(H3,11,12,13)

InChI-Schlüssel

QZSVNVCNUNACSL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1OC(F)F)NC(=N2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.